molecular formula C8H8BrF B126329 3-Fluoro-4-methylbenzyl bromide CAS No. 145075-44-1

3-Fluoro-4-methylbenzyl bromide

Cat. No.: B126329
CAS No.: 145075-44-1
M. Wt: 203.05 g/mol
InChI Key: YOACSNDETIDTAY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

3-Fluoro-4-methylbenzyl bromide is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

3-Fluoro-4-methylbenzyl bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes burns by all exposure routes and is a corrosive material . The safety information pictograms indicate danger . The hazard statements include H314 , H302, and H412 . Precautionary statements include P264, P270, P273, P301 + P312, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methylbenzyl bromide can be synthesized through a multi-step process. One common method involves the bromination of 3-fluoro-4-methylbenzyl alcohol. The alcohol is first converted to the corresponding bromide using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of 3-fluoro-4-methylbenzoic acid.

    Reduction: Formation of 3-fluoro-4-methylbenzyl alcohol.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylbenzyl bromide: Similar structure but with different positions of the fluorine and methyl groups.

    3-Fluoro-4-methylbenzyl chloride: Similar structure but with a chlorine atom instead of bromine.

    3-Fluoro-4-methylbenzyl alcohol: The hydroxyl analog of 3-fluoro-4-methylbenzyl bromide.

Uniqueness

This compound is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its chemical reactivity and the types of reactions it undergoes. The presence of the bromine atom makes it a versatile intermediate for various nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.

Properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOACSNDETIDTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379124
Record name 3-Fluoro-4-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145075-44-1
Record name 3-Fluoro-4-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145075-44-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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